Home > Products > Building Blocks P9705 > (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride
(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride - 1384269-00-4

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

Catalog Number: EVT-1733441
CAS Number: 1384269-00-4
Molecular Formula: C10H12Cl3N
Molecular Weight: 252.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

d-Phe-d-Phe-d-Ile-d-Arg-NH2 (ffir)

Compound Description: ffir is a peripherally restricted κ opioid receptor agonist. It has shown promising analgesic effects in animal models of pain without producing the undesirable central side effects often associated with centrally penetrating κ agonists. []

Relevance: While ffir does not share direct structural similarities with (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride, both compounds are classified as κ opioid receptor agonists. This highlights the diverse range of chemical structures that can interact with and modulate the activity of this receptor subtype. []

((R,S)-N-[2-(N-methyl-3,4-dichlorophenylacetamido)-2-(3-carboxyphenyl)-ethyl]pyrrolidine hydrochloride (ICI204448)

Compound Description: ICI204448 is another peripherally restricted κ opioid receptor agonist, similar to ffir. It exhibits analgesic properties in animal models while minimizing central nervous system side effects. []

Relevance: ICI204448 shares the 3,4-dichlorophenyl moiety with (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride. This structural similarity suggests that ICI204448 might possess some pharmacological properties related to the target compound, although their overall structures and pharmacological profiles differ. []

1-[2-(3,4-dichlorophenyl)acetyl]-8-[(R)-3-hydroxypyrrolidin-1-yl]-perhydroquinoxalines

Compound Description: This series of compounds are potent κ-opioid receptor (KOR) agonists designed for potential application in positron emission tomography (PET) studies. They exhibit low-nanomolar KOR affinity and selectivity. []

Relevance: This class of compounds shares the 3,4-dichlorophenyl group with the target compound (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride, further highlighting the significance of this structural motif in interacting with KORs. The presence of the pyrrolidine ring in both structures, although in different substitution patterns, further reinforces this structural similarity. []

1-[2-(3,4-Dichlorophenyl)acetyl]-8-[(R)-3-fluoropyrrolidin-1-yl]-perhydroquinoxalines (Compound 14)

Compound Description: Similar to the hydroxypyrrolidine analogues, these fluorinated derivatives also demonstrate potent KOR agonistic activity with low-nanomolar affinity and selectivity. These compounds were specifically developed for potential use in PET imaging studies targeting KORs. []

Relevance: These compounds share the 3,4-dichlorophenyl and pyrrolidine ring system with (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride. The presence of a halogen substituent on the pyrrolidine ring (fluorine in compound 14 versus chlorine in the target compound) suggests a potential structure-activity relationship and its influence on KOR binding affinity and selectivity. []

(R)-1-[2-[3-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrrolidin-3-yl]-ethyl]-4-phenylpiperidine-4-carboxamide, hydrochloride (MDL 105,212A)

Compound Description: MDL 105,212A is a potent, non-selective tachykinin receptor antagonist with nanomolar affinity for human NK-1 and NK-2 receptors, and guinea pig NK-3 receptors. It effectively inhibits various substance P (SP) and neurokinin A (NKA) mediated respiratory effects in vivo. []

Relevance: MDL 105,212A is structurally related to (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride through the presence of both the 3,4-dichlorophenyl and pyrrolidine ring moieties. This structural similarity, despite differences in the overall molecular architecture, suggests potential overlapping pharmacological activities, particularly related to their interactions with neurotransmitter receptors. []

[2S-(2α,6α,11R]-1,2,3,4,5,6-hexahydro-6,11-dimethyl-3-(2-propenyl)-2,6-methano-3-benzazocin-8-ol hydrochloride ((+)-SKF 10047)

Compound Description: (+)-SKF 10047 is a selective sigma1 receptor agonist. It mimics the inhibitory effects of pregnenolone sulfate (PS) on GABAergic synaptic transmission in hippocampal neurons. []

Relevance: Although (+)-SKF 10047 does not share direct structural similarities with (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride, both compounds affect neurotransmission. This highlights the significance of studying various compounds with diverse structures to elucidate their specific roles in regulating neuronal activity. []

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine dihydrochloride (BD-1063)

Compound Description: BD-1063 acts as a specific sigma1 receptor antagonist. It effectively blocks the inhibitory action of pregnenolone sulfate (PS) on GABAergic synaptic transmission in hippocampal neurons. []

Compound Description: SH 3-24 and SH 3-28 are rimcazole analogs that act as σ receptor (σR) antagonists and dopamine transporter (DAT) inhibitors. They were found to decrease cocaine self-administration in rats without affecting food-maintained responding. [] []

Relevance: Although SH 3-24 and SH 3-28 do not share direct structural similarities with (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride, they are relevant as they highlight the potential of targeting both σRs and DATs for developing medications for cocaine abuse. [] []

N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide (BD 1008)

Compound Description: BD 1008 is a selective σR antagonist. Unlike rimcazole analogs, it did not affect cocaine self-administration in rats at doses that decreased rates of food-maintained responding. [] []

N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide (BD 1047)

Compound Description: BD 1047 is another selective σR antagonist that, similar to BD 1008, did not influence cocaine self-administration in rats at doses that affected food-maintained responding. [] []

Relevance: BD 1047 possesses the same 3,4-dichlorophenyl group as (R)-3-(3,4-dichlorophenyl)pyrrolidine hydrochloride. This common structural feature highlights the importance of understanding how subtle differences in the surrounding chemical environment can significantly impact a compound's pharmacological activity and receptor selectivity. [] []

Overview

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is a chiral compound featuring a pyrrolidine ring substituted with a dichlorophenyl group. This compound is significant in medicinal chemistry due to its potential pharmacological applications, particularly in drug development and synthesis. Pyrrolidine derivatives are known for their diverse biological activities, making them valuable scaffolds in the design of new therapeutic agents.

Source

The compound can be synthesized through various chemical methods, and its derivatives have been explored in numerous studies focusing on their biological activities and synthetic pathways. Its structure allows for modifications that can enhance its pharmacological properties.

Classification

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride is classified as a pyrrolidine derivative. Pyrrolidines are five-membered heterocyclic compounds containing nitrogen, which play crucial roles in many natural products and synthetic drugs. This particular compound falls under the category of aromatic heterocycles due to the presence of the chlorophenyl substituent.

Synthesis Analysis

Methods

The synthesis of (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride can be achieved through several approaches:

  1. Chiral Synthesis: Utilizing asymmetric synthesis techniques to obtain the desired enantiomer. This often involves chiral catalysts or reagents to ensure that only the (R)-enantiomer is produced.
  2. Ring Formation: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors, such as amines and aldehydes or ketones.
  3. Substitution Reactions: The introduction of the 3,4-dichlorophenyl group can be achieved through electrophilic aromatic substitution or via coupling reactions with aryl halides.

Technical Details

The synthesis may involve multiple steps, including purification processes such as recrystallization or chromatography to isolate the hydrochloride salt form effectively. For example, dynamic kinetic resolution methods could be employed to enhance yield and selectivity towards the (R)-enantiomer .

Molecular Structure Analysis

Structure

The molecular structure of (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring with a 3,4-dichlorophenyl substituent at one nitrogen position. The molecular formula is C11_{11}H12_{12}Cl2_{2}N·HCl, indicating the presence of two chlorine atoms on the phenyl ring.

Data

  • Molecular Weight: Approximately 239.18 g/mol
  • Chemical Structure: The compound exhibits chirality due to the configuration around the pyrrolidine nitrogen atom.
Chemical Reactions Analysis

Reactions

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in substitution reactions.
  2. Electrophilic Aromatic Substitution: The dichlorophenyl group can undergo further substitutions, allowing for the introduction of additional functional groups.
  3. Reduction Reactions: The compound may be reduced to yield secondary amines or other derivatives depending on reaction conditions.

Technical Details

Specific reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields and selectivity in these transformations .

Mechanism of Action

Process

The mechanism of action for (R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride largely depends on its biological targets:

  • Receptor Interaction: Compounds with pyrrolidine structures often interact with neurotransmitter receptors or enzymes, influencing pathways related to mood regulation or pain perception.
  • Pharmacodynamics: The specific binding affinity and efficacy at target sites determine its pharmacological effects.

Data

Studies indicate that similar pyrrolidine derivatives exhibit significant activity against various biological targets, including but not limited to serotonin receptors and dopamine transporters .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture.

Relevant data indicates that modifications in the substituents can significantly alter these properties .

Applications

Scientific Uses

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride has potential applications in:

  • Drug Development: As a scaffold for developing new therapeutic agents targeting neurological disorders.
  • Biological Research: Used in studies investigating receptor interactions and enzyme inhibition mechanisms.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules .

Properties

CAS Number

1384269-00-4

Product Name

(R)-3-(3,4-Dichlorophenyl)pyrrolidine hydrochloride

IUPAC Name

(3R)-3-(3,4-dichlorophenyl)pyrrolidine;hydrochloride

Molecular Formula

C10H12Cl3N

Molecular Weight

252.6 g/mol

InChI

InChI=1S/C10H11Cl2N.ClH/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1

InChI Key

CLEBEYWTFWLKQX-QRPNPIFTSA-N

SMILES

C1CNCC1C2=CC(=C(C=C2)Cl)Cl.Cl

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)Cl)Cl.Cl

Isomeric SMILES

C1CNC[C@H]1C2=CC(=C(C=C2)Cl)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.